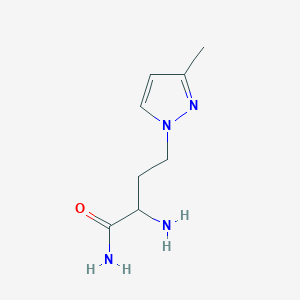

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide

説明

2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a butanamide side chain. The compound’s structure combines a heterocyclic aromatic system (pyrazole) with a flexible butanamide moiety, enabling interactions with biological targets such as enzymes or receptors.

特性

分子式 |

C8H14N4O |

|---|---|

分子量 |

182.22 g/mol |

IUPAC名 |

2-amino-4-(3-methylpyrazol-1-yl)butanamide |

InChI |

InChI=1S/C8H14N4O/c1-6-2-4-12(11-6)5-3-7(9)8(10)13/h2,4,7H,3,5,9H2,1H3,(H2,10,13) |

InChIキー |

LKPBVVHWFUPZSN-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C=C1)CCC(C(=O)N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis and ultrasound irradiation has been explored to enhance reaction rates and yields . These methods are advantageous due to their eco-friendly nature and efficiency.

化学反応の分析

Types of Reactions

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amides, and alcohols, depending on the specific reaction conditions and reagents used .

科学的研究の応用

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:

作用機序

The mechanism of action of 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and inflammation . This inhibition can lead to reduced tumor growth and inflammation .

類似化合物との比較

Comparison with Similar Compounds

The comparison focuses on structurally analogous pyrazole-containing butanamide derivatives. The primary compound for comparison, based on the provided evidence, is 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanamide (CAS 1342567-38-7) .

Structural and Physicochemical Differences

Hypothesized Impact of Structural Variations

Chlorine Substitution: The addition of a chlorine atom at the pyrazole’s 4-position (CAS 1342567-38-7) increases molecular weight and lipophilicity.

Methyl Branching : The 2-methyl group in the butanamide chain (CAS 1342567-38-7) introduces steric hindrance, which could affect conformational flexibility and intermolecular interactions compared to the unbranched analog.

生物活性

2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide is C8H12N4O. The presence of the pyrazole ring and amino group contributes to its reactivity and biological interactions.

The compound exhibits its biological effects primarily through enzyme inhibition. It has been investigated for its ability to inhibit various kinases and other proteins, leading to significant biological outcomes such as:

- Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways, it can reduce inflammation in various conditions.

- Anticancer properties : The compound has shown promise in inducing apoptosis in cancer cells through its interactions with cellular signaling pathways.

Biological Activities

Research indicates that 2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide possesses several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antibacterial agent .

- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotection, suggesting that this compound may modulate pathways involving neurotransmitters.

Case Studies

Several studies highlight the biological activities of 2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide:

-

Enzyme Inhibition Study :

- A study focused on the inhibition of specific kinases revealed that this compound effectively reduced kinase activity, which is crucial for various cellular processes, including cell division and apoptosis.

- Anticancer Research :

-

Neuroprotective Effects :

- A research project investigated the neuroprotective potential of pyrazole derivatives. The findings suggested that similar compounds could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Data Table: Biological Activities and Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。